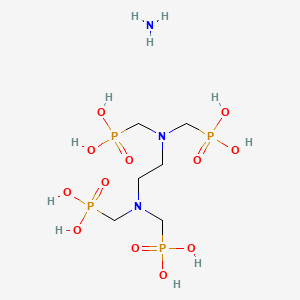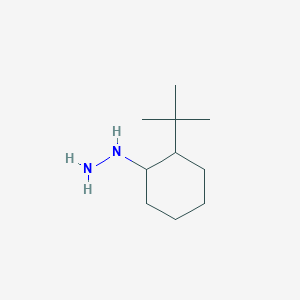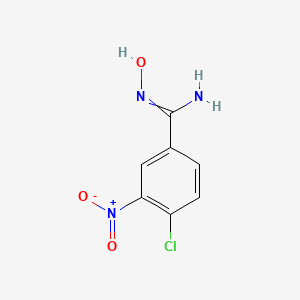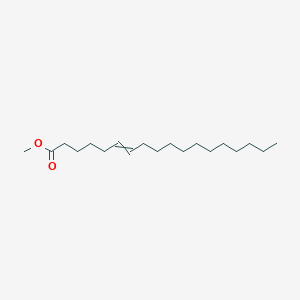
(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine tetra(methylene phosphonic acid), commonly known as EDTMP, is a nitrogenous organic polyphosphonic acid. It is a phosphonic acid with chelating and anti-corrosion properties. EDTMP is the phosphonate analog of ethylenediaminetetraacetic acid (EDTA) and is widely used in various industrial and medical applications due to its ability to chelate metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EDTMP can be synthesized using ethylene glycol as an intermediate medium. The process involves the reaction of ethylene glycol with phosphorus trichloride to generate ethylene glycol phosphonate chloride. This intermediate then reacts with ethylenediamine to form phosphorous acid, which subsequently reacts with formaldehyde to produce ethylenediamine tetra(methylene phosphonic acid) .
Industrial Production Methods
In industrial settings, EDTMP is often produced as its sodium salt, which exhibits good solubility in water. The production process involves the use of ethylenediamine, formaldehyde, and phosphorus trichloride under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
EDTMP undergoes various chemical reactions, including:
Chelation: EDTMP forms stable complexes with metal ions, making it an effective chelating agent.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal ions.
Substitution: EDTMP can undergo substitution reactions where its phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal ions such as calcium, magnesium, and iron. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under mild conditions.
Major Products Formed
Chelation: Metal-EDTMP complexes, which are stable and water-soluble.
Oxidation and Reduction: Oxidized or reduced forms of EDTMP, depending on the specific reaction conditions.
Substitution: Substituted phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
EDTMP exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process is crucial in its role as a scale and corrosion inhibitor, as it prevents the precipitation of metal salts. In medical applications, such as with Samarium-153 lexidronam, EDTMP targets areas of high bone turnover, where it delivers localized radiation to relieve pain associated with bone metastases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like EDTMP, EDTA is a chelating agent but with carboxylic acid groups instead of phosphonic acid groups.
Nitrilotri(methylene phosphonic acid) (NTMP): Another phosphonic acid with similar chelating properties.
Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP): A higher homolog of EDTMP with additional chelating sites.
Uniqueness of EDTMP
EDTMP is unique due to its high chelation efficiency and stability with metal ions, particularly in high-temperature and high-pH environments. Its phosphonic acid groups provide stronger binding to metal ions compared to carboxylic acid groups in EDTA, making it more effective in certain applications .
Eigenschaften
CAS-Nummer |
57011-27-5 |
|---|---|
Molekularformel |
C6H23N3O12P4 |
Molekulargewicht |
453.16 g/mol |
IUPAC-Name |
azane;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H20N2O12P4.H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3 |
InChI-Schlüssel |
STNSYZSNIYTNMI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.N |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
93983-10-9 93983-12-1 68901-17-7 93983-11-0 71334-91-3 1429-50-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)


![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)



![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)



![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
